molecular formula C6H5BrINO B1290994 5-Bromo-2-iodo-3-methoxypyridine CAS No. 944805-60-1

5-Bromo-2-iodo-3-methoxypyridine

Cat. No.: B1290994
CAS No.: 944805-60-1
M. Wt: 313.92 g/mol
InChI Key: JHZQBZOJQDBRHT-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bicyclic δ-Lactams

5-Bromo-2-iodo-3-methoxypyridine has been utilized in the synthesis of 5-functionalized 2-methoxypyridines. These pyridines are subsequently used in the efficient synthesis of bicyclic δ-lactams, which have potential pharmaceutical applications. The process involves using magnesium 'ate' complexes as key reagents under noncryogenic conditions (Sośnicki, 2009).

Crystal Structure Analysis

3-Amino-5-bromo-2-iodopyridine, derived from this compound, has been studied for its crystal structure. This research provides insights into the molecular structure and intermolecular interactions of pyridine derivatives, which are important for understanding their chemical behavior and potential applications (Bunker et al., 2008).

Development of Antiviral Agents

Research has shown the utility of this compound in the synthesis of carbocyclic analogues of uracil nucleosides. These compounds have demonstrated significant antiviral activity, particularly against herpes simplex virus. This suggests potential applications in developing new antiviral therapies (Shealy et al., 1983).

Synthesis of Functionalized Pyridines

This compound has been used in the synthesis of functionalized pyridines, which are valuable in various chemical and pharmaceutical applications. This method provides a versatile approach to creating a range of pyridine derivatives, demonstrating the compound's importance in synthetic chemistry (Song et al., 2004).

Preparation of Metal-complexing Molecular Rods

The compound has been involved in the synthesis of brominated and dibrominated bipyridines and bipyrimidines. These are useful for the preparation of metal-complexing molecular rods, indicating potential applications in materials science and coordination chemistry (Schwab et al., 2002).

Synthesis of Gold Complexes with Potential Anticancer Activity

This compound has been utilized in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. These complexes have shown promising activity against cancer cell lines, particularly ovarian cancer, suggesting potential applications in anticancer drug development (Gallati et al., 2020).

Safety and Hazards

5-Bromo-2-iodo-3-methoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-iodo-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling. By affecting MAPK pathways, this compound can alter gene expression patterns and impact cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes .

Properties

IUPAC Name

5-bromo-2-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQBZOJQDBRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640101
Record name 5-Bromo-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-60-1
Record name 5-Bromo-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-iodopyridin-3-ol (2.17 g, 7.2 mmol) in DMF (10.00 mL, 129 mmol) was added NaH (0.32 g, 8.0 mmol) at 0° C. The resulting mixture was stirred at 0° C. and MeI was added at 0° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with NH4Cl(aq) and water (10 mL each) at 0° C., and diluted with EtOAc (15 mL). The separated aqueous layer was extracted with EtOAc (2×15 mL) and the combined organic layers were washed with water and saturated sodium chloride, dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography ((5%→50% EtOAc in hexane) to obtain 5-bromo-2-iodo-3-methoxypyridine as an off-white solid (1.77 g, 78% yield) m/z (%): 314.2 (100%, M++H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.